Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate

Total Synthesis Guanidinylation Reagent Design Araiosamine Alkaloids

tert-Butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate (CAS 2028307-97-1, C11H13F3N4O3, MW 306.24) is a bench-stable, colorless solid with a melting point of 120–125 °C and a purity of ≥95%. Marketed as N-Boc-N′-TFA-pyrazole-1-carboxamidine or TurboGuan, it is a pyrazole-1-carboxamidine-type reagent developed by the Baran Lab.

Molecular Formula C11H13F3N4O3
Molecular Weight 306.24 g/mol
Cat. No. B12298369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate
Molecular FormulaC11H13F3N4O3
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1
InChIInChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20)
InChIKeyJLMUJVVPAITXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Pyrazole Carboxamidine: A Specialized Guanidinylation Reagent for Complex Synthesis


tert-Butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate (CAS 2028307-97-1, C11H13F3N4O3, MW 306.24) is a bench-stable, colorless solid with a melting point of 120–125 °C and a purity of ≥95% [1][2]. Marketed as N-Boc-N′-TFA-pyrazole-1-carboxamidine or TurboGuan, it is a pyrazole-1-carboxamidine-type reagent developed by the Baran Lab [2]. Unlike its bis-Boc analogs, it installs a monoprotected Boc-guanidine moiety while bearing a base-labile trifluoroacetyl (TFA) group, enabling an orthogonal deprotection strategy critical for accessing guanidine-containing natural products and therapeutics [1].

Why Guanidinylation with Tert-Butyl Pyrazole Carboxamidine Cannot Be Replaced by In-Class Analogs


Pyrazole-1-carboxamidine reagents are mechanistically related but functionally divergent [1]. The target compound's key differentiation stems from its unique N-TFA/N-Boc electronic architecture. The electron-withdrawing TFA group enhances the electrophilicity of the guanidinylating moiety, enabling reaction with sterically hindered and electron-deficient amines that are completely unreactive toward N-Boc-1H-pyrazole-1-carboxamidine (Goodman's reagent) or N,N′-bis-Boc-1H-pyrazole-1-carboxamidine [2]. Attempts to substitute these analogs in demanding contexts result in either no conversion or extensive side-product formation, necessitating the procurement of this specific reagent.

Quantitative Differentiation Evidence for Tert-Butyl Pyrazole Carboxamidine


Reactivity with a Hindered, Electron-Deficient Secondary Amine in Total Synthesis

In the total synthesis of araiosamines, the target amine 25 (a highly sterically hindered, electron-deficient bicyclic amine) was treated with the target reagent. Prior screening showed that Goodman's reagent (N-Boc-1H-pyrazole-1-carboxamidine) failed to react at elevated temperatures, while an alternative reagent (31) required toxic HgCl₂ and produced major side products [1]. N,N-bis-Boc-guanylpyrazole was also ineffective [1]. In contrast, the target compound 26 reacted at ambient temperature (25 °C) in THF, cleanly installing the Boc-guanidine group as part of a one-pot guanidinylation/DDQ oxidation sequence [1].

Total Synthesis Guanidinylation Reagent Design Araiosamine Alkaloids

Performance Comparison with 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in On-Resin Guanidinylation

A comparative evaluation of the target reagent (TurboGuan) and a novel 1,2,4-triazole analog was conducted for on-resin guanidinylation of a challenging peptide substrate. TurboGuan was reported to afford low conversion for this specific transformation [1]. The 1,2,4-triazole analog, however, proved successful, delivering phenol 14 in 64% yield after a multi-step one-pot sequence [1]. This represents a rare case where the target compound's performance is limited, providing critical intelligence for reagent selection.

Solid-Phase Peptide Synthesis Guanidinylated Peptides Protecting Group Strategy

Orthogonal TFA/Boc Deprotection Sequence for Guanidine Installation

The target reagent uniquely installs a guanidine with N-Boc and N-TFA groups orthogonally positioned [1]. Under basic conditions (e.g., K₂CO₃/MeOH or NH₃/MeOH), the TFA group is selectively removed, yielding N-Boc-protected guanidines [2]. The N,N′-bis-Boc reagent (N,N′-Di-Boc-1H-pyrazole-1-carboxamidine) installs two identical Boc groups lacking orthogonality, restricting post-guanidinylation functionalization [3]. This difference is architectural, not simply a yield improvement, making cross-class substitution impossible for synthetic routes requiring stepwise guanidine elaboration [1].

Protecting Group Chemistry Guanidine Synthesis Orthogonality

Storage Stability and Physical Form Specification

The target reagent is a colorless crystalline solid with a defined melting point of 120–125 °C, supplied at ≥95% purity and recommended for storage at −20 °C [1]. In contrast, related reagents such as 1H-pyrazole-1-carboxamidine hydrochloride are hygroscopic solids with no defined melting range in commercial specifications, requiring desiccated storage . The TFA group's electron-withdrawing nature stabilizes the carboxamidine moiety against hydrolysis compared to the mono-Boc analog, though direct shelf-life comparison data is unpublished [1].

Reagent Stability Procurement Logistics Cold-Chain Shipping

Optimal Application Scenarios for Tert-Butyl Pyrazole Carboxamidine Based on Comparative Evidence


Guanidinylation of Sterically Hindered and Electron-Deficient Amines in Complex Natural Product Synthesis

The reagent is the only known pyrazole-carboxamidine guanidinylation agent that successfully installs a protected guanidine on highly hindered, electron-deficient secondary amines at ambient temperature without heavy-metal promoters [1]. In the total synthesis of araiosamines, it was employed in a one-pot guanidinylation/DDQ oxidation sequence that proved impossible with Goodman's reagent, N,N-bis-Boc-guanylpyrazole, or mercury-promoted alternatives [1]. This scenario is directly derived from head-to-head screening data and is the reagent's primary procurement justification.

Sequential Guanidine Functionalization via Orthogonal TFA/Boc Deprotection

After guanidinylation, the TFA group is selectively removed under basic conditions (K₂CO₃/MeOH, room temperature) to expose the free guanidine for subsequent acylation, sulfonylation, or cyclization, while the Boc group remains intact [1][2]. This two-step orthogonal deprotection is architecturally inaccessible with bis-Boc-pyrazole-carboxamidine reagents, making this compound essential for synthetic routes requiring stepwise guanidine elaboration [2].

Synthesis of Guanidine-Containing Heterocycles and Bis-Acyl Guanidines

The reagent reacts with amino acid derivatives to form intermediates that undergo intramolecular cyclization, affording bis-acyl guanidines in high yields [1]. This reactivity profile supports the synthesis of guanidine-containing heterocycles relevant to medicinal chemistry programs targeting kinase inhibitors and antimicrobial agents, as demonstrated in the araiosamine scaffold [1][3].

Compatibility with Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

The reagent is compatible with Fmoc-SPPS strategies, enabling on-resin guanidinylation of peptidyl amines as part of automated or manual peptide synthesis workflows [1]. The mono-Boc protection is orthogonal to Fmoc chemistry, and the TFA group can be removed on-resin under basic conditions without cleaving the peptide from the resin [4]. However, evidence suggests that for certain demanding on-resin substrates, a 1H-triazole-based analog may offer superior yields [1].

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